![molecular formula C21H19ClN4 B10920145 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10920145.png)
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes a chloro-substituted pyrazole ring and two methylphenyl groups. Pyrazole derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution reactions: The final step involves the substitution of the pyrazole ring with methylphenyl groups, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antileishmanial and antimalarial properties.
Biological Research: The compound is used in molecular docking studies to understand its interactions with biological targets, aiding in drug design and development.
Industrial Applications: Pyrazole derivatives are used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of the parasite, such as dihydrofolate reductase . The molecular pathways involved include disruption of metabolic processes and inhibition of nucleic acid synthesis.
Comparison with Similar Compounds
Similar compounds to 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole include other pyrazole derivatives with varying substituents. For example:
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric properties and applications in heterocyclic synthesis.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Studied for its neurotoxic potentials and biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and reactivity patterns.
Properties
Molecular Formula |
C21H19ClN4 |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C21H19ClN4/c1-15-3-7-17(8-4-15)20-11-21(18-9-5-16(2)6-10-18)26(24-20)14-25-13-19(22)12-23-25/h3-13H,14H2,1-2H3 |
InChI Key |
FMOMAMPLSZPYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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